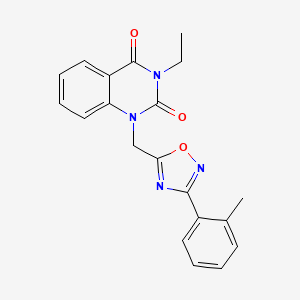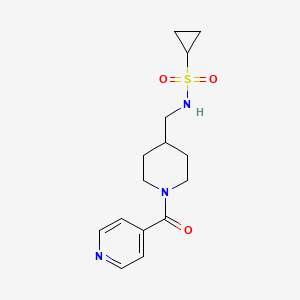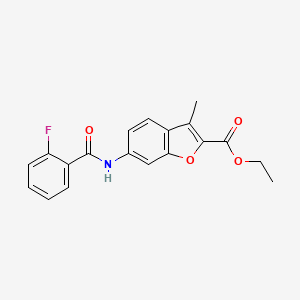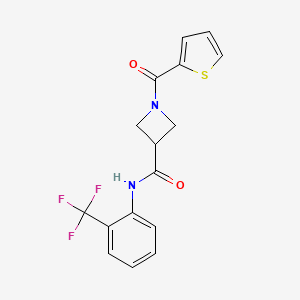![molecular formula C25H21BrN2O5 B2404561 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate CAS No. 361159-11-7](/img/structure/B2404561.png)
2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of the benzo[de]isoquinoline-1,3-dione system . It contains an amino group that was synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis
The molecular formula of this compound is C16H13NO4 . Unfortunately, the specific structural details are not available in the retrieved sources.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This is followed by further functionalization of the free amino groups to form imines, amines, thioureas, and hydrazones .Physical And Chemical Properties Analysis
The molecular weight of this compound is 283.28 . It should be stored in an inert atmosphere at 2-8°C . The boiling point is not specified in the retrieved sources .Aplicaciones Científicas De Investigación
Chemosensor Systems
The compound is used in the development of new chemosensor systems. Derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . These compounds exhibit high chemosensor selectivity in the determination of anions .
Asymmetric Azaacenes
The compound has been used in the synthesis of asymmetric azaacenes. Three novel benzo[de]isoquinoline-1,3-dione (BQD) condensed asymmetric azaacenes, BQD-TZ, BQD-AP and BQD-PA, with different end groups of 1,2,5-thiadiazole, acenaphthylene and phenanthrene have been designed and synthesized . These molecules have high electron affinity values .
Proteomics Research
The compound is used in proteomics research . However, the specific applications in this field are not detailed in the source.
Ligand Binding
The compound has been studied for its ligand binding properties. It has shown an EC50 value of 5.89E+3nM in one study , and an IC50 value of 1.51E+3nM in another . These values indicate the compound’s potential as a ligand in biochemical research.
Organic Electronic Devices
The compound has potential applications in organic electronic devices. It has been studied for its electron-accepting properties, which are important for the development of n-type semiconductors .
Sensor Systems
The compound is used in the development of sensor systems. It has been studied for its potential as a component in ionochromic sensors .
Direcciones Futuras
The future directions for this compound could involve further investigation into its chemosensor properties, as some compounds in the same series have shown high selectivity in the determination of anions . Additionally, further functionalization of the free amino groups could lead to the synthesis of new derivatives with potential applications.
Mecanismo De Acción
Target of Action
It is known that similar compounds in the benzo[de]isoquinoline-1,3-dione series have been used as chemosensor systems . These systems are designed to interact with specific ions or molecules, suggesting that the compound may have a similar target interaction profile.
Mode of Action
It is known that similar compounds in the benzo[de]isoquinoline-1,3-dione series exhibit their effects through a mechanism known as the pet (photoinduced electron transfer) effect . This involves the transfer of an electron from the compound to its target upon exposure to light, leading to a change in the properties of both the compound and the target .
Biochemical Pathways
It is known that similar compounds in the benzo[de]isoquinoline-1,3-dione series can affect the fluorescence properties of various cations . This suggests that the compound may interact with biochemical pathways involving these cations.
Pharmacokinetics
It is known that similar compounds in the benzo[de]isoquinoline-1,3-dione series have been designed with triisopropylsilylethynyl groups to increase their solubility and crystallinity . This suggests that the compound may have similar properties, which could impact its bioavailability.
Result of Action
It is known that similar compounds in the benzo[de]isoquinoline-1,3-dione series can cause changes in the fluorescence properties of various cations . This suggests that the compound may have a similar effect, leading to changes in the optical properties of the target.
Action Environment
It is known that similar compounds in the benzo[de]isoquinoline-1,3-dione series can exhibit different properties depending on the presence of light . This suggests that the compound may also be sensitive to environmental factors such as light exposure.
Propiedades
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-bromobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O5/c26-20-7-2-1-4-16(20)25(31)33-15-12-28-23(29)18-6-3-5-17-21(27-10-13-32-14-11-27)9-8-19(22(17)18)24(28)30/h1-9H,10-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYHYYLHZDGFRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=CC=C5Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

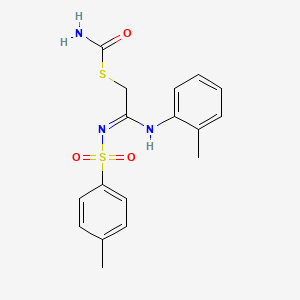

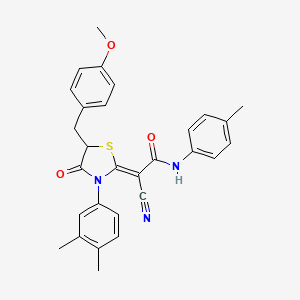
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2404483.png)

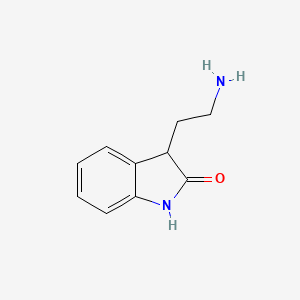
![3-fluoro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2404488.png)

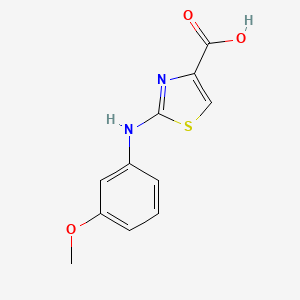
![1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2404495.png)
